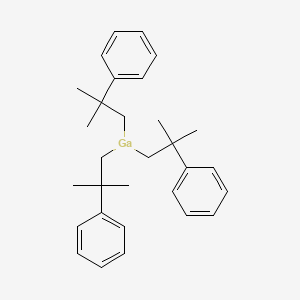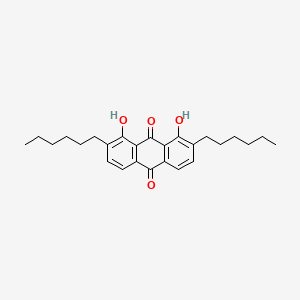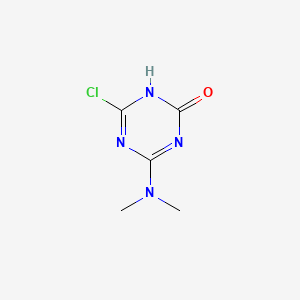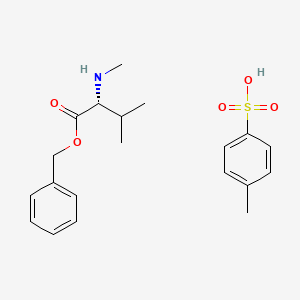
N-Me-D-Val-OBzl.TosOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt, commonly referred to as N-Me-D-Val-OBzl.TosOH, is a derivative of the amino acid valine. This compound is characterized by its molecular formula C20H27NO5S and a molecular weight of 393.5 . It is widely used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt typically involves the esterification of N-Methyl-D-Valine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
作用機序
The mechanism of action of N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
類似化合物との比較
Similar Compounds
- N-Methyl-L-Valine Benzyl Ester
- N-Methyl-D-Leucine Benzyl Ester
- N-Methyl-D-Isoleucine Benzyl Ester
Uniqueness
N-Methyl-D-Valine Benzyl Ester 4-Toluenesulfonate Salt is unique due to its specific stereochemistry and the presence of the tosylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
特性
分子式 |
C20H27NO5S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
benzyl (2R)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
InChIキー |
XBFVKORYWHMVCH-UTONKHPSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)

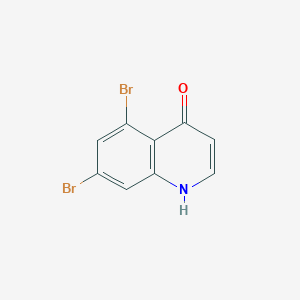
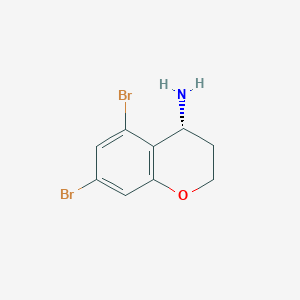
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
